Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-

Indole Synthesis Palladium Catalysis o-Alkynyltrifluoroacetanilide Reactivity

2,2,2-Trifluoro-N-[2-(phenylethynyl)phenyl]acetamide (CAS 143360-89-8) is an ortho-(phenylethynyl)-substituted trifluoroacetanilide that functions as a pre-assembled, bench-stable substrate for palladium-catalyzed aminopalladation–reductive elimination cascades, most notably the Cacchi indole synthesis. Unlike the more widely stocked para-isomer (CAS 439095-53-1), the ortho-alkyne geometry of 143360-89-8 is mechanistically essential for intramolecular 5-endo-dig cyclization onto the tethered alkyne, a step that cannot be replicated by simple positional analogs without additional synthetic manipulation.

Molecular Formula C16H10F3NO
Molecular Weight 289.25 g/mol
CAS No. 143360-89-8
Cat. No. B12543699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-
CAS143360-89-8
Molecular FormulaC16H10F3NO
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F
InChIInChI=1S/C16H10F3NO/c17-16(18,19)15(21)20-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,20,21)
InChIKeyNGYWXNYZKOIHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,2,2-Trifluoro-N-[2-(phenylethynyl)phenyl]acetamide (CAS 143360-89-8) Matters for Indole-Focused Medicinal Chemistry and Chemical Biology Procurement


2,2,2-Trifluoro-N-[2-(phenylethynyl)phenyl]acetamide (CAS 143360-89-8) is an ortho-(phenylethynyl)-substituted trifluoroacetanilide that functions as a pre-assembled, bench-stable substrate for palladium-catalyzed aminopalladation–reductive elimination cascades, most notably the Cacchi indole synthesis [1]. Unlike the more widely stocked para-isomer (CAS 439095-53-1), the ortho-alkyne geometry of 143360-89-8 is mechanistically essential for intramolecular 5-endo-dig cyclization onto the tethered alkyne, a step that cannot be replicated by simple positional analogs without additional synthetic manipulation [2]. This compound therefore occupies a distinct procurement niche: it is a purpose-built intermediate for constructing 2,3-disubstituted indoles directly, bypassing the two-step Sonogashira coupling/cyclization sequence required when using o-iodotrifluoroacetanilide (CAS 143321-89-5) or o-bromotrifluoroacetanilide starting materials.

Why the para-Isomer, o-Iodo Precursor, and Des-phenylethynyl Analogs Cannot Substitute for CAS 143360-89-8 in Cacchi-Type Indole Annulations


Procurement decisions that treat 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]acetamide as interchangeable with its para-phenylethynyl isomer (CAS 439095-53-1), its o-iodo precursor (CAS 143321-89-5), or the unsubstituted N-phenyltrifluoroacetamide (CAS 404-24-0) introduce synthetic liabilities that undermine both reaction efficiency and product scope. The para-isomer lacks the spatial proximity required for intramolecular alkyne insertion and cannot participate in Cacchi-type cyclizations without a prior rearrangement step [1]. The o-iodo derivative (CAS 143321-89-5) is a common entry point for two-step indole syntheses but mandates an initial Sonogashira coupling with phenylacetylene before the key palladium-catalyzed annulation can occur, introducing an additional synthetic step, higher catalyst loading, and batch-dependent yield variability [2]. The des-phenylethynyl parent (CAS 404-24-0) is structurally incapable of forming the indole nucleus via intramolecular cyclization. These structural distinctions render CAS 143360-89-8 the only direct-use substrate within this compound family for one-pot, three-component indole assembly with aryl halides or vinyl triflates under palladium catalysis.

Quantitative Differentiation Evidence for CAS 143360-89-8 Relative to Its Closest Structural and Functional Analogs


Annulation Yield Comparison: Phenylethynyl vs. 4-Nitrophenyl and 4-Chlorophenyl Alkynyl Substrates in Pd-Catalyzed Indole Synthesis with 4-Iodoanisole

In the palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with 4-iodoanisole to form 2,3-disubstituted indoles, the target compound (R = phenylethynyl) delivered the corresponding 2-(4-methoxyphenyl)-3-phenylindole in ~58% isolated yield. Under identical conditions, the 4-nitrophenylalkynyl substrate afforded the analogous product in ~97% yield, and the 4-chlorophenylalkynyl substrate gave ~94% yield [1]. The substantially lower yield of the phenylethynyl substrate is mechanistically informative—the electron-rich phenyl ring on the alkyne attenuates the electrophilicity of the Pd(II)-coordinated alkyne, slowing the aminopalladation step relative to electron-deficient arylalkynyl substrates. This quantitative reactivity difference confirms that the phenylethynyl group is not merely a placeholder but actively tunes the cyclization rate, limiting yield to approximately 60% of that achievable with electron-poor alkynyl partners [1].

Indole Synthesis Palladium Catalysis o-Alkynyltrifluoroacetanilide Reactivity

Step-Economy Advantage Over o-Iodotrifluoroacetanilide: Bypassing the Sonogashira Pre-Functionalization Step

The standard two-step route to Cacchi-type indole products begins with o-iodotrifluoroacetanilide (CAS 143321-89-5), which must first undergo Sonogashira cross-coupling with phenylacetylene (typically Pd(PPh₃)₂Cl₂, CuI, Et₃N, rt to 60 °C) to generate the o-alkynyl intermediate in situ before the cyclization step [1]. Published yields for this Sonogashira pre-functionalization step typically range from 70% to 92% depending on scale and substituents, and the crude intermediate frequently requires chromatographic purification before the subsequent palladium-catalyzed annulation [2]. CAS 143360-89-8 eliminates this step entirely, providing the pre-formed o-alkynyltrifluoroacetanilide as a single, analytically pure starting material. The direct consequence: one fewer palladium catalyst charge, no copper co-catalyst waste stream, and a reduction in total reaction time from two sequential operations (typically 12–24 h for Sonogashira + 6–18 h for cyclization) to a single 6–18 h operation [1][2].

Step Economy Sonogashira Coupling Pre-Functionalized Substrate

LogP Superiority Over the para-Isomer: Implications for Chromatographic Purification and Solubility-Driven Reaction Optimization

The ortho-substitution pattern of CAS 143360-89-8 confers a distinct lipophilicity profile compared to its para-analog. The measured/predicted LogP for the target compound is 4.2367 , whereas the para-isomer (CAS 439095-53-1), with its linear molecular geometry and enhanced molecular symmetry, exhibits a higher predicted LogP (commonly estimated at ~4.5–4.8 based on the para-phenylethynyl orientation and reduced steric shielding of the amide NH) [1]. The ~0.3–0.6 LogP unit difference translates to a measurable shift in reversed-phase HPLC retention (estimated ΔtR of 0.5–2 min under standard C18 gradient conditions), enabling facile separation of the ortho- and para-isomers by preparative chromatography if isomer cross-contamination is a concern during scale-up [1].

Lipophilicity LogP Chromatographic Behavior

Regiochemical Fidelity: Exclusive Ortho-Alkyne Geometry Prevents Structural Misassignment and Ensures Product Identity

The ortho-relationship between the trifluoroacetamide nitrogen and the phenylethynyl group in CAS 143360-89-8 is structurally authenticated by ¹⁹F NMR, DEPT, and UV-VIS spectroscopic datasets deposited in the NFDI4Chem repository [1]. The ortho isomer exhibits a distinct ¹⁹F NMR chemical shift (δ ≈ –75 to –76 ppm, characteristic of ortho-substituted trifluoroacetanilides) that differs from the para-isomer (δ ≈ –75.5 to –76.5 ppm) by 0.3–0.8 ppm, enabling unambiguous identity confirmation [1]. This regiochemical certainty is critical for medicinal chemistry applications where the indole product's substitution pattern determines biological target engagement; procurement of the incorrect positional isomer would produce indoles with altered vectors for fragment elaboration, potentially invalidating structure–activity relationship (SAR) conclusions [2].

Regiochemistry Structural Authentication Isomer Purity

Sourcing and Availability Differentiation: Ortho-Isomer Scarcity vs. Para-Isomer Commodity Status

A survey of major research chemical suppliers reveals a stark availability asymmetry between the target ortho-isomer (CAS 143360-89-8) and its para-counterpart (CAS 439095-53-1). The para-isomer is listed as a catalog stock item by Sigma-Aldrich (SKU available, purity 90%) , whereas the ortho-isomer is predominantly available through specialist custom synthesis suppliers and aggregators, with quoted purity of 99% but non-stock lead times . This scarcity reflects the synthetic demand profile: the para-isomer serves broader applications in materials science and medicinal chemistry, while the ortho-isomer is sought almost exclusively for Cacchi indole synthesis. For research programs requiring gram-to-kilogram quantities, this supply asymmetry necessitates advance procurement planning and vendor qualification for CAS 143360-89-8.

Chemical Sourcing Supply Chain Custom Synthesis

Research and Industrial Applications Where CAS 143360-89-8 Delivers Documented Advantage Over Substitute Compounds


Library Synthesis of 3-Phenyl-2-(hetero)arylindoles via Palladium-Catalyzed Annulation with Aryl Halides

Medicinal chemistry groups constructing indole-focused screening libraries can use CAS 143360-89-8 as a universal substrate for parallel annulation with diverse aryl and heteroaryl halides. The pre-formed ortho-alkynyl geometry enables a single-step diversification at the C2 position of the indole while preserving the C3-phenyl substituent derived from the substrate's phenylethynyl group [1]. This contrasts with the two-step Sonogashira/Cacchi sequence required when starting from o-iodotrifluoroacetanilide, which introduces an additional point of yield loss and potential cross-contamination in library format. The documented ~58% yield with 4-iodoanisole [1] establishes a floor expectation for electron-rich aryl halide partners, with electron-deficient partners expected to give higher yields based on the established electronic trend (4-nitrophenylalkynyl substrate → 97% yield under identical conditions) [1].

Carbonylative Three-Component Indole Synthesis for 3-Acylindole Pharmacophores

CAS 143360-89-8 participates in the palladium-catalyzed three-component reaction with organic halides and carbon monoxide to generate indole derivatives incorporating a CO-derived carbonyl at C3 [1]. This transformation is uniquely accessible from pre-formed o-alkynyltrifluoroacetanilides because the trifluoroacetyl protecting group is cleaved under the reaction conditions, unmasking the indole NH without a separate deprotection step. The ortho-phenylethynyl substrate delivers 2-aryl-3-acylindole scaffolds that are privileged structures in kinase inhibitor design; attempting this transformation with the para-isomer would require a fundamentally different and less direct synthetic strategy .

Synthesis of 3-Allylindoles for Fragment-Based Drug Discovery via Pd-Catalyzed Reaction with Allyl Esters

The reaction of o-alkynyltrifluoroacetanilides with allyl esters provides regioselective access to 3-allylindoles, a scaffold that is challenging to access with comparable regiocontrol via direct indole allylation [1]. CAS 143360-89-8 serves as the entry point for 3-allyl-2-phenylindole derivatives, where the phenyl group at C2 originates from the substrate's phenylethynyl substituent. Published protocols describe three distinct procedural variants (stepwise, one-pot, and microwave-assisted), with the pre-formed o-alkynyl substrate enabling all three modes without requiring Sonogashira pre-activation [1]. This flexibility is not available when using the o-iodo starting material, which is incompatible with the allyl ester reaction conditions due to competing oxidative addition pathways.

Physicochemical Property Tuning via the Ortho-Phenylethynyl Pharmacophore in Early-Stage Lead Optimization

The ortho-phenylethynyl motif incorporated in CAS 143360-89-8 is a recognized pharmacophoric element in kinase inhibitors targeting DDR1, TrkA, and RIP1 [1]. The measured LogP of 4.2367 and polar surface area (PSA) of 32.59 Ų for the intact substrate provide design-relevant benchmarks for medicinal chemists evaluating the lipophilic ligand efficiency (LLE) impact of incorporating the ortho-phenylethynyl group into lead series. Because the trifluoroacetamide serves as a masked aniline that is cleaved during indole formation, the substrate's physicochemical profile does not persist in the final product, making it a clean synthetic vehicle for installing the pharmacophore without introducing residual functionality that requires subsequent removal.

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